8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenoxyethyl Intermediate: This involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the 2-(2,5-dimethylphenoxy)ethyl intermediate.
Thioether Formation: The phenoxyethyl intermediate is then reacted with a thiol compound under suitable conditions to form the sulfanyl derivative.
Purine Derivative Formation: The final step involves the coupling of the sulfanyl derivative with a purine precursor under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the sulfanyl group.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine
- 8-{[2-(2-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine
Uniqueness
8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine is unique due to its specific substitution pattern on the phenoxyethyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C15H17N5OS |
---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
8-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C15H17N5OS/c1-9-3-4-10(2)11(7-9)21-5-6-22-15-19-12-13(16)17-8-18-14(12)20-15/h3-4,7-8H,5-6H2,1-2H3,(H3,16,17,18,19,20) |
InChI-Schlüssel |
LJQKNDVMNADBBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NC3=NC=NC(=C3N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.